molecular formula C13H19ClN2 B2483674 (1r,4r)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine CAS No. 1286319-90-1

(1r,4r)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine

Cat. No.: B2483674
CAS No.: 1286319-90-1
M. Wt: 238.76
InChI Key: YGRRSYLHHMHJBP-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1r,4r)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a 2-chlorobenzyl group and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with 2-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Products with different substituents replacing the chlorobenzyl group.

Scientific Research Applications

(1r,4r)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,4r)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-diamine: Lacks the chlorobenzyl group, making it less hydrophobic and potentially less active in certain biological contexts.

    N1-Benzylcyclohexane-1,4-diamine: Similar structure but without the chlorine atom, which may affect its reactivity and biological activity.

Uniqueness

(1r,4r)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine is unique due to the presence of both the cyclohexane ring and the 2-chlorobenzyl group, which confer specific chemical and biological properties. The chlorine atom can enhance the compound’s reactivity and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-N-[(2-chlorophenyl)methyl]cyclohexane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-4,11-12,16H,5-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRRSYLHHMHJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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